1-ethoxycyclohexane-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1780232-67-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(8-10)6-4-3-5-7-9/h8H,2-7H2,1H3 |
InChI Key |
OUFUHPUTXKSMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxycyclohexane 1 Carbaldehyde
Precursor Design and Strategic Selection for Stereoselective Synthesis
The successful synthesis of a specific stereoisomer of 1-ethoxycyclohexane-1-carbaldehyde hinges on the strategic selection of starting materials and the implementation of stereoselective control elements early in the synthetic sequence. Optically active cycloalkenones are valuable precursors in the synthesis of natural products and pharmaceutically relevant molecules. mdpi.com
A common strategy involves the use of a chiral precursor or the application of an asymmetric reaction to a prochiral starting material. For instance, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives can be achieved through asymmetric transfer hydrogenation (ATH) of a cyclohexenone precursor using bifunctional ruthenium catalysts. mdpi.com This establishes a chiral center that can direct subsequent transformations. Convergent and stereoselective syntheses of chiral cyclopentyl- and cyclohexylamine derivatives have been successfully developed, highlighting the importance of building a library of chiral synthons. beilstein-journals.orgstrath.ac.uk These approaches allow for the efficient preparation of substituted carbocyclic structures with well-defined three-dimensional character. beilstein-journals.orgstrath.ac.uk
Existing Stereocenters: Utilizing a precursor from the chiral pool with pre-existing stereocenters can guide the stereochemical outcome of subsequent reactions.
Prochiral Precursors: Symmetrical precursors, such as cyclohexanone (B45756), can be subjected to asymmetric catalysis (e.g., asymmetric alkylation or reduction) to install the initial stereocenter.
Functional Group Handles: The precursor must contain appropriate functional groups that allow for the sequential introduction of the ethoxy and carbaldehyde moieties.
Alkylation Approaches to the Cyclohexane (B81311) Core
Alkylation of a cyclohexane ring is a fundamental carbon-carbon bond-forming reaction used to build the required molecular framework. This is most commonly achieved via the enolate of a cyclohexanone intermediate.
Substituted cyclohexanones are crucial intermediates in the synthesis of complex carbocyclic molecules. nih.gov Industrial production of cyclohexanone often involves the reduction of phenol or the oxidation of cyclohexane. nih.gov For laboratory-scale synthesis, a variety of methods are available:
Phenol Hydrogenation: Substituted phenols can be hydrogenated over catalysts like Raney nickel or palladium on carbon to yield the corresponding substituted cyclohexanones and/or cyclohexanols. google.com
Annulation Reactions: Tandem reactions involving carbene and organophotoredox catalysis can be used for the convergent synthesis of α,β-disubstituted cyclohexanones from simpler precursors. nih.gov
Cyclization of Alkynes: Cationic cyclization of alkynol or enyne derivatives can produce cyclohexanone structures, promoted by acids such as tetrafluoroboric acid. organic-chemistry.org
These methods provide access to a wide range of substituted cyclohexanones, which can then be further functionalized.
Controlling the stereochemistry during the alkylation of cyclohexanone enolates is paramount for a successful stereoselective synthesis. ubc.ca The stereochemical outcome depends on whether the electrophile attacks the enolate from the axial or equatorial face. chemtube3d.com
Several factors influence this selectivity:
Transition State Stability: The alkylation of conformationally rigid cyclohexanone enolates typically proceeds through a transition state that resembles a chair conformation. ubc.ca Axial attack is often favored as it allows the ring to evolve toward a stable chair conformer during the transition from the planar sp2-hybridized enolate carbon to a tetrahedral sp3-hybridized carbon. ubc.cachemtube3d.com
Steric Hindrance: The presence of bulky substituents on the cyclohexane ring can sterically hinder one face of the enolate, directing the incoming electrophile to the less hindered face. libretexts.org For instance, a bulky group at the C4 position, like a tert-butyl group, will lock the ring in a specific conformation and create a significant steric bias. ubc.ca
Enamine Intermediates: An alternative to enolate chemistry is the use of enamines, formed by reacting the cyclohexanone with a secondary amine (e.g., pyrrolidine). The alkylation of the enamine also exhibits stereochemical preferences, with the electrophile typically attacking from the face opposite to existing bulky substituents to avoid unfavorable steric interactions. chemtube3d.comyoutube.com
The table below summarizes the key factors influencing the stereochemical outcome of cyclohexanone alkylation.
| Factor | Influence on Stereoselectivity | Rationale |
| Conformational Rigidity | High rigidity (e.g., presence of a tert-butyl group) leads to higher selectivity. | Locks the ring into a single chair conformation, presenting a clear steric differentiation between the axial and equatorial faces. ubc.ca |
| Reaction Control | Alkylation is under kinetic control as it is typically irreversible. | The major product is formed via the lowest energy transition state, not the most stable product. ubc.ca |
| Attack Trajectory | Axial attack is often kinetically favored. | This pathway allows the transition state to maintain a low-energy, chair-like geometry. ubc.cachemtube3d.com |
| Steric Shielding | Existing substituents can block one face of the enolate/enamine. | The electrophile will preferentially attack from the less sterically encumbered face of the molecule. youtube.com |
Formylation Reactions for Carbaldehyde Installation
The final key step in the synthesis is the introduction of the carbaldehyde (formyl) group at the C1 position. This can be achieved through direct formylation or by transforming a precursor functional group. Aldehydes are a crucial functional group in organic synthesis, serving as valuable intermediates. nih.govresearchgate.net
Direct formylation involves the one-step introduction of a -CHO group. nih.gov While many formylation reactions are designed for aromatic compounds, the underlying principles can be adapted for other nucleophilic substrates like enol ethers, which are readily formed from cyclohexanones.
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄, SnCl₄). commonorganicchemistry.com It is particularly useful for formylating at sterically hindered positions. A plausible substrate for this reaction would be 1-ethoxycyclohexene, the enol ether derived from cyclohexanone and ethanol.
Vilsmeier-Haack Reaction: The Vilsmeier reagent, typically formed from DMF and phosphoryl chloride, is a strong electrophile that can formylate electron-rich species like enol ethers.
The table below outlines common direct formylation reagents.
| Method | Reagent(s) | Substrate Type | Key Features |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatic rings, enol ethers | Effective for sterically hindered substrates. commonorganicchemistry.com |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agent) | Electron-rich aromatic rings, activated alkenes | Widely used due to the accessibility of reagents. |
| Organolithium Chemistry | Organolithium reagent followed by DMF | Aryl halides, vinyl halides | Involves lithiation or lithium-halogen exchange to create a nucleophile which then attacks DMF. commonorganicchemistry.com |
An indirect, multi-step approach is often more versatile and may provide better yields and control. This involves introducing a functional group that can be readily converted into an aldehyde.
Common precursor transformations include:
Oxidation of a Primary Alcohol: A hydroxymethyl group (-CH₂OH) can be introduced at the C1 position, followed by oxidation to the aldehyde using mild oxidizing agents like Pyridinium (B92312) chlorochromate (PCC). libretexts.org
Reduction of an Ester or Acyl Chloride: A carboxylate group can be installed at C1 and subsequently reduced to the aldehyde. The reduction of esters to aldehydes can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org
Hydrolysis of a Nitrile: Introduction of a nitrile (cyano) group, followed by partial reduction with a reagent like DIBAL-H, affords the aldehyde upon workup. libretexts.org
Hydroboration-Oxidation of an Alkyne: An terminal alkyne can be converted to an aldehyde via a two-step hydroboration-oxidation process.
Etherification Protocols for Ethoxy Group Incorporation
Formation of Cyclic Enol Ethers as Synthetic Intermediates
A prominent strategy for the synthesis of α-alkoxy aldehydes involves the use of cyclic enol ethers as key intermediates. In this approach, a precursor such as cyclohexanone is first converted to 1-ethoxycyclohexene. This transformation can be achieved through several methods, including the reaction of cyclohexanone with triethyl orthoformate, which serves as both the ethanol source and a dehydrating agent. chemicalbook.com
Once formed, the 1-ethoxycyclohexene intermediate possesses a nucleophilic double bond that can be functionalized. The introduction of the carbaldehyde group at the C1 position can then be accomplished through reactions such as hydroformylation or the Vilsmeier-Haack reaction. This two-step process, involving the initial formation of the enol ether followed by formylation, provides a regioselective route to this compound. The reactivity of enol ethers makes them versatile platforms for further molecular elaboration. nih.govdocumentsdelivered.com A visible-light-induced, base-free method has also been developed for the synthesis of enol ethers from 1,3-dicarbonyl compounds, highlighting a green chemistry approach to these valuable intermediates. rsc.org
Alternative Ether Bond Formation Strategies
Beyond the enol ether route, alternative strategies for forming the ether bond are employed, often modeled on the classical Williamson ether synthesis. These methods typically involve the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of this compound, this could involve starting with a precursor like 1-hydroxycyclohexane-1-carbonitrile. The hydroxyl group can be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an ethylating agent such as ethyl iodide or diethyl sulfate to form the ether linkage. The nitrile group can subsequently be reduced to the desired carbaldehyde function using a reagent like Diisobutylaluminium hydride (DIBAL-H).
An analogous approach involves the oxidation of a precursor alcohol. For instance, the synthesis of the related compound 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be achieved by reacting 3,3-dimethylcyclohexanol with ethyl iodide in the presence of a base, followed by oxidation of the resulting ethoxy derivative to the aldehyde. evitachem.com This highlights a general strategy where the ethoxy group is introduced first, followed by the generation of the aldehyde functionality.
Table 1: Comparison of Etherification Strategies
| Strategy | Precursor Example | Key Reagents | Intermediate |
|---|---|---|---|
| Enol Ether Route | Cyclohexanone | Triethyl orthoformate | 1-Ethoxycyclohexene chemicalbook.com |
| Alkylation Route | 1-Hydroxycyclohexane-1-carbonitrile | Base (e.g., NaH), Ethyl Iodide | 1-Ethoxycyclohexane-1-carbonitrile |
| Oxidation Route | 1-Ethoxycyclohexanemethanol | Oxidizing Agent (e.g., PCC, Swern) | this compound |
Catalytic Systems in the Synthesis of this compound
Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For this compound, various catalytic systems, including Lewis acids, transition metals, and asymmetric catalysts, play crucial roles in constructing the core structure and introducing the required functional groups with high precision.
Lewis Acid Catalysis in Cyclohexane Carbaldehyde Synthesis
Lewis acids are frequently employed in organic synthesis to activate substrates and facilitate bond formation. In the context of synthesizing cyclohexane derivatives, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) can coordinate to oxygen-containing functional groups, such as ethers or carbonyls, rendering them more electrophilic. stackexchange.com This activation can promote cyclization reactions or the addition of functional groups. For instance, a Lewis acid could catalyze the reaction between a cyclohexane precursor and a formylating agent. The coordination of the Lewis acid to an oxygen atom in the substrate facilitates nucleophilic attack, which is a key step in many carbon-carbon bond-forming reactions used to build the final molecular framework. stackexchange.com The carbonyl carbon itself is an electrophilic Lewis acid center, which governs its reactivity towards nucleophiles. ncert.nic.in
Transition Metal Catalysis for Functionalization and Cyclization
Transition metal catalysis offers powerful tools for C-H functionalization and the construction of cyclic systems. rsc.org Catalysts based on rhodium, ruthenium, palladium, and cobalt can mediate cascade reactions involving C-H activation and cyclization with coupling partners like alkynes. rsc.org While direct C1-H ethoxylation of cyclohexane carbaldehyde would be a challenging yet highly atom-economical route, a more common approach involves the transition-metal-catalyzed cyclization of a suitably functionalized acyclic precursor. These methods allow for the rapid assembly of complex molecular scaffolds from simpler starting materials. Ketone groups, which are structurally related to aldehydes, are known to act as effective directing groups in transition metal-catalyzed C-H functionalization, guiding the catalyst to a specific site for reaction. rsc.org
Table 2: Overview of Catalytic Systems and Their Roles
| Catalysis Type | Catalyst Example | Role in Synthesis |
|---|---|---|
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Activation of carbonyls/ethers, promotion of cyclization or functional group addition. stackexchange.com |
| Transition Metal | Rhodium, Ruthenium, Palladium complexes | C-H activation, cyclization of acyclic precursors, functionalization of the cyclohexane ring. rsc.orgrsc.org |
| Asymmetric | Chiral Amines (e.g., Imidazolidinones), Chiral Brønsted Acids | Enantioselective functionalization, creation of specific stereoisomers in chiral derivatives. pkusz.edu.cnnih.gov |
Asymmetric Catalysis for Enantioselective Production
While this compound itself is achiral, the principles of asymmetric catalysis are crucial for the synthesis of chiral derivatives that may have applications in pharmaceuticals or materials science. Asymmetric catalysis aims to produce a single enantiomer of a chiral molecule.
Organocatalysis, which uses small organic molecules as catalysts, is a prominent strategy for achieving enantioselectivity. Chiral amines, such as imidazolidinones, can activate α,β-unsaturated aldehydes by forming chiral iminium ions. pkusz.edu.cn This activation lowers the LUMO of the substrate, allowing for enantioselective additions of various nucleophiles. Alternatively, the same catalysts can activate substrates through enamine formation, raising the HOMO for reactions with electrophiles. pkusz.edu.cn
Another approach involves the use of chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis). These powerful catalysts can control the stereochemical outcome of reactions, such as cycloadditions, by creating a well-defined chiral environment around the reacting species, leading to high levels of enantioselectivity. nih.gov These asymmetric strategies could be applied to synthetic routes that proceed through chiral intermediates or are adapted to produce chiral analogs of the target compound.
Synthetic Route Optimization and Process Development
The industrial production of fine chemicals such as this compound necessitates the development of synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable. Synthetic route optimization is a critical phase in process development, focusing on enhancing reaction efficiency, maximizing the incorporation of starting materials into the final product, and adhering to the principles of green chemistry. While specific process development data for this compound is not extensively published, optimization strategies can be evaluated by examining plausible synthetic pathways derived from established organic chemistry principles.
Two primary retrosynthetic disconnections suggest viable routes for the synthesis of this compound:
Route A: Formylation of an Enol Ether Intermediate. This approach involves the synthesis of 1-ethoxycyclohexene from cyclohexanone, followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group.
Route B: Oxidation of a Primary Alcohol. This pathway involves the preparation of the corresponding primary alcohol, (1-ethoxycyclohexyl)methanol, which is then oxidized to yield the target aldehyde.
Process development for either route would involve a detailed study of reaction parameters (temperature, pressure, concentration, catalysts) and purification methods to maximize yield and purity while minimizing cost and environmental impact.
The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Route A: Vilsmeier-Haack Formylation of 1-Ethoxycyclohexene
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org The enol ether, 1-ethoxycyclohexene, acts as the electron-rich substrate.
Step 1: Vilsmeier Reagent Formation: POCl₃ + DMF → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)
Step 2: Formylation and Hydrolysis: 1-Ethoxycyclohexene + Vilsmeier Reagent → Iminium salt intermediate Iminium salt intermediate + H₂O → this compound + (CH₃)₂NH + H₃PO₄ + HCl
Route B: Oxidation of (1-Ethoxycyclohexyl)methanol
This route involves the oxidation of a primary alcohol. A variety of oxidizing agents can be employed, ranging from traditional chromium-based reagents (e.g., Pyridinium chlorochromate, PCC) to more modern, greener alternatives like those utilized in Swern or Dess-Martin oxidations, or catalytic aerobic oxidation. A common laboratory-scale method involves PCC.
Reaction: (1-Ethoxycyclohexyl)methanol + PCC → this compound + CrO₂ + Pyridinium chloride
While often high-yielding, this method has a very poor atom economy due to the high molecular weight of the PCC reagent and the generation of stoichiometric chromium-containing waste.
Interactive Data Table 1: Comparative Atom Economy of Plausible Synthetic Routes
| Route | Key Reactants | Desired Product | Theoretical % Atom Economy | Key Byproducts |
| A: Vilsmeier-Haack | 1-Ethoxycyclohexene, DMF, POCl₃ | This compound | ~36% | Dimethylamine, Phosphoric Acid, HCl |
| B: PCC Oxidation | (1-Ethoxycyclohexyl)methanol, PCC | This compound | ~41% | Chromium(IV) oxide, Pyridinium chloride |
Note: Atom economy is calculated based on the primary reactants and does not account for solvents or other reagents used in workup. The values highlight the inherent inefficiency of these stoichiometric reactions.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yedarnd.com Applying these principles is essential for modern synthetic route optimization.
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Both routes described above generate significant waste. Optimization would focus on catalytic alternatives.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. As shown in Table 1, both routes have poor atom economy. Catalytic routes are inherently superior in this regard.
Less Hazardous Chemical Syntheses: The use of highly toxic reagents like POCl₃ and chromium-based oxidants should be avoided.
Designing Safer Chemicals: This principle focuses on the final product, which is outside the scope of synthetic design.
Safer Solvents and Auxiliaries: Reactions should be designed to use safer solvents (e.g., water, ethanol) or be run in solvent-free conditions. The Vilsmeier-Haack reaction often uses chlorinated solvents.
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption.
Reduce Derivatives: Unnecessary derivatization steps should be minimized. The two-step nature of both routes is a drawback. A direct, one-step catalytic conversion from a simple starting material would be ideal.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. For Route B, replacing PCC with a catalytic system, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite or even air (aerobic oxidation), would dramatically improve the green profile of the synthesis. researchgate.net
Design for Degradation: The final product should be designed to break down into innocuous products after use.
Real-time Analysis for Pollution Prevention: In-process monitoring can prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing less toxic and reactive chemicals and solvents minimizes the risk of accidents. Avoiding POCl₃, for example, reduces risks associated with its high reactivity with water.
Interactive Data Table 2: Application of Green Chemistry Principles to Synthesis Optimization
| Green Principle | Challenge in Plausible Routes (A & B) | Proposed Optimization Strategy |
| Atom Economy | Low atom economy due to stoichiometric reagents. | Develop catalytic formylation or oxidation reactions. |
| Hazardous Reagents | Use of POCl₃ (corrosive, water-reactive) and Cr(VI) reagents (toxic, carcinogenic). | Replace PCC with catalytic aerobic oxidation (using air as the oxidant) or a TEMPO-based system. acs.org Explore alternative, less hazardous formylating agents. |
| Waste Generation | Generation of significant inorganic and organochlorine waste. | Catalytic systems drastically reduce inorganic waste. Implementing a recyclable catalyst would further minimize waste. |
| Solvent Use | Use of chlorinated or polar aprotic solvents (e.g., DMF, Dichloromethane). | Screen for greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or develop solvent-free conditions. |
| Energy Efficiency | Reactions may require heating or cryogenic conditions. | Optimize catalytic systems to operate at or near ambient temperature. |
Reaction Chemistry and Mechanistic Investigations of 1 Ethoxycyclohexane 1 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site of chemical reactivity in 1-ethoxycyclohexane-1-carbaldehyde, susceptible to a variety of transformations including oxidation, reduction, and nucleophilic addition.
Oxidation Pathways to Carboxylic Acid Derivatives
The oxidation of the aldehyde functional group in this compound is expected to yield 1-ethoxycyclohexane-1-carboxylic acid. This transformation can be achieved using a range of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids.
Strong oxidants such as potassium permanganate (B83412) (KMnO4) in alkaline or acidic conditions can effectively bring about this oxidation. Under basic conditions, the reaction proceeds through a permanganate ester intermediate, which then collapses to the carboxylate salt, followed by acidification to yield the carboxylic acid. The exhaustive nature of KMnO4 ensures the aldehyde is fully oxidized. bldpharm.comlibretexts.orgchemguide.co.uklibretexts.orgstackexchange.com
Other effective reagents include Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid) and Tollens' reagent ([Ag(NH3)2]+), the latter of which provides a mild and selective oxidation, forming a silver mirror as a positive test for the aldehyde.
| Oxidizing Agent | Expected Product | General Conditions |
| Potassium Permanganate (KMnO4) | 1-Ethoxycyclohexane-1-carboxylic acid | Basic or acidic aqueous solution, often with heat |
| Jones Reagent (CrO3/H2SO4) | 1-Ethoxycyclohexane-1-carboxylic acid | Acetone, 0°C to room temperature |
| Tollens' Reagent ([Ag(NH3)2]+) | 1-Ethoxycyclohexane-1-carboxylate (anion) | Aqueous ammonia (B1221849) |
This table presents expected outcomes based on general principles of aldehyde oxidation, as direct experimental data for this compound was not found.
Reduction Processes to Alcohols
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (1-ethoxycyclohexyl)methanol. This can be accomplished using various reducing agents, most commonly metal hydrides.
Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. leah4sci.comwikipedia.orgosti.govmasterorganicchemistry.commagritek.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the alcohol.
A more powerful reducing agent, lithium aluminum hydride (LiAlH4), also effectively reduces aldehydes to primary alcohols. Due to its higher reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the alkoxide intermediate.
| Reducing Agent | Expected Product | General Conditions |
| Sodium Borohydride (NaBH4) | (1-Ethoxycyclohexyl)methanol | Methanol or ethanol, room temperature |
| Lithium Aluminum Hydride (LiAlH4) | (1-Ethoxycyclohexyl)methanol | Diethyl ether or THF, followed by aqueous workup |
This table presents expected outcomes based on general principles of aldehyde reduction, as direct experimental data for this compound was not found.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. A classic example of this is the Grignard reaction. uni.lu
Reaction with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), would result in the formation of a secondary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate. Subsequent protonation in an acidic aqueous workup yields the final alcohol product.
Reaction Scheme:
this compound + CH3MgBr → Intermediate Magnesium Alkoxide
Intermediate Magnesium Alkoxide + H3O+ → 1-(1-ethoxycyclohexyl)ethanol
Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions
The presence of an alpha-hydrogen on the carbon adjacent to the aldehyde group in this compound makes it a candidate for aldol condensation reactions. Under basic conditions, a base can abstract the alpha-hydrogen to form a resonance-stabilized enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde.
The initial product of this reaction is a β-hydroxy aldehyde, known as the aldol addition product. This product can then undergo dehydration, often promoted by heat, to form an α,β-unsaturated aldehyde, the aldol condensation product. However, self-condensation of sterically hindered aldehydes like this compound may be less favorable than in simpler aldehydes.
Cannizzaro Reaction and Disproportionation Mechanisms
The Cannizzaro reaction is a characteristic reaction of aldehydes that lack an alpha-hydrogen. In the presence of a strong base, two molecules of such an aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.
Since this compound possesses an alpha-hydrogen, it is generally expected to undergo an aldol-type reaction instead of the Cannizzaro reaction under typical basic conditions. The abstraction of the alpha-hydrogen to form an enolate is a more kinetically favorable process than the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is the initial step of the Cannizzaro reaction.
Transformations Involving the Ethoxy Moiety
The ethoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). uni.lu
The mechanism of cleavage typically proceeds via an SN1 or SN2 pathway. Protonation of the ether oxygen by the strong acid makes the adjacent carbon atoms more electrophilic. A halide ion (I- or Br-) then acts as a nucleophile, attacking one of the carbon atoms bonded to the ether oxygen.
Given the structure of this compound, the carbon of the ethyl group is a primary carbon, while the carbon of the cyclohexane (B81311) ring is a quaternary carbon. Nucleophilic attack via an SN2 mechanism would preferentially occur at the less sterically hindered primary carbon of the ethyl group. This would lead to the formation of iodoethane (B44018) (or bromoethane) and 1-hydroxycyclohexane-1-carbaldehyde.
Reaction Scheme: this compound + HBr (excess) → 1-hydroxycyclohexane-1-carbaldehyde + Bromoethane
Nucleophilic Substitution Reactions of the Ether Group
The ether linkage in this compound, while generally stable, can participate in nucleophilic substitution reactions under specific conditions. The presence of the adjacent aldehyde group can influence the reactivity of the ether. The ethoxy group may exert an electron-donating effect, which could modulate the reactivity of the aldehyde in nucleophilic additions. acs.orgresearchgate.net
Under acidic conditions, the ether oxygen can be protonated, transforming the ethoxy group into a good leaving group (ethanol). Subsequent attack by a nucleophile can lead to the substitution of the ethoxy group. The mechanism of this substitution, whether SN1 or SN2, would be influenced by the stability of the potential carbocation intermediate at the C1 position of the cyclohexane ring.
| Reaction Type | Reagents | Products | Mechanism |
| Acid-Catalyzed Substitution | HBr, Heat | 1-bromocyclohexane-1-carbaldehyde, Ethanol | SN1 or SN2 |
| Acid-Catalyzed Hydrolysis | H2O, H+ | 1-hydroxycyclohexane-1-carbaldehyde, Ethanol | SN1 or SN2 |
Ether Cleavage and Rearrangement Reactions
Ether cleavage in compounds like this compound typically requires harsh conditions, such as treatment with strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Depending on the reaction conditions and the nature of the substituents, the cleavage can follow either an SN1 or SN2 pathway. libretexts.orgmasterorganicchemistry.comwikipedia.org
Rearrangements involving the ether group are also plausible, particularly those analogous to α-ketol rearrangements. wikipedia.orgnih.gov Acid or base catalysis could induce a 1,2-hydride or alkyl shift, leading to the formation of isomeric products. For instance, a Favorskii-type rearrangement might occur under basic conditions, although this is more commonly associated with α-halo ketones. acs.org
Cyclohexane Ring Functionalization and Modifications
Electrophilic and Radical Functionalization of the Ring
Direct functionalization of the cyclohexane ring of this compound presents a challenge due to the chemical inertness of C(sp³)–H bonds. researchgate.net However, modern catalytic methods have enabled such transformations. Electrophilic substitution on the cyclohexane ring is generally difficult but can be achieved under specific conditions, often involving the generation of a carbocation intermediate. acs.org
Radical functionalization offers an alternative pathway. The generation of a radical on the cyclohexane ring, for example through hydrogen atom abstraction, would create a site for subsequent reactions. The position of functionalization would be influenced by the stability of the resulting radical. rsc.org The presence of the electron-withdrawing aldehyde group and the electron-donating ether group would influence the regioselectivity of these reactions.
| Functionalization Type | Typical Reagents | Potential Products | Key Considerations |
| Electrophilic Halogenation | Br2, Lewis Acid | Bromo-substituted derivatives | Regioselectivity, potential for rearrangements |
| Radical Halogenation | NBS, Light/Radical Initiator | Bromo-substituted derivatives | Regioselectivity, control of polyhalogenation |
Ring Opening and Rearrangement Pathways
The cyclohexane ring is thermodynamically stable, and its opening requires significant energy input. arxiv.org Under pyrolytic conditions or through specific catalytic processes, ring opening can occur, often proceeding through a biradical mechanism. arxiv.org The initial products would likely be unsaturated, long-chain aldehydes.
Rearrangements of the cyclohexane ring itself are also possible under acidic or thermal conditions. These can include ring contractions to form cyclopentane (B165970) derivatives or ring expansions, although the latter is less common for cyclohexanes. The specific pathway would be dictated by the stability of the intermediates and products.
Stereochemical Implications in Reaction Outcomes
Diastereoselectivity and Enantioselectivity in Transformations
Reactions involving this compound can lead to the formation of new stereocenters, making stereoselectivity a critical aspect of its chemistry. The existing stereochemistry of the molecule, if it is chiral, can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. nih.govbeilstein-journals.orgyoutube.com For instance, the nucleophilic addition to the aldehyde group can proceed with facial selectivity, leading to a preferential formation of one diastereomer over the other. youtube.com
Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. acs.orgyoutube.comyoutube.com This is typically achieved using chiral catalysts or reagents. youtube.comyoutube.com For example, the reduction of the aldehyde group or the functionalization of the cyclohexane ring could be performed enantioselectively to yield optically active products. youtube.com The development of such reactions is a major focus of modern organic synthesis. acs.orgnih.gov
| Stereoselective Reaction | Chiral Influence | Potential Outcome |
| Nucleophilic addition to aldehyde | Chiral catalyst or auxiliary | Enantioenriched alcohol |
| Ring functionalization | Chiral catalyst | Enantioenriched functionalized cyclohexane |
| Reduction of aldehyde | Chiral reducing agent | Enantioenriched alcohol |
In-depth Scientific Analysis of this compound Reaction Chemistry Not Available in Public Domain
A thorough investigation into the reaction chemistry and mechanistic details of the chemical compound this compound has revealed a significant lack of publicly available scientific literature, preventing the creation of a detailed article on its specific reactivity. While the compound is listed in chemical databases, dedicated research on its conformational analysis, reaction kinetics, and mechanistic pathways appears to be unpublished or not widely disseminated.
Initial searches confirmed the existence of this compound, providing basic structural information. uni.lu However, extensive queries aimed at uncovering specific research findings on its chemical behavior were unsuccessful. The required in-depth data for the outlined sections on conformational effects, kinetic and mechanistic elucidation, identification of reaction intermediates, and derivation of rate laws for this particular compound could not be located in the public domain.
General principles of conformational analysis in cyclohexane derivatives are well-established, highlighting how the spatial arrangement of substituents can influence reaction rates and outcomes. nih.govwindows.netutdallas.edusapub.org These principles suggest that the ethoxy and carbaldehyde groups on the same carbon atom in this compound would create specific steric and stereoelectronic environments influencing its reactivity. However, without specific studies on this molecule, any discussion would be purely speculative.
Similarly, the kinetic and mechanistic elucidation of chemical reactions, including the identification of transient species like reaction intermediates and transition states, and the subsequent derivation of rate laws and activation parameters, are fundamental aspects of physical organic chemistry. tib.eunih.gov Methodologies for determining these parameters are well-documented, but their application to this compound has not been reported in the available literature. tib.eu
For comparison, information was found for a structurally related but different compound, 4-ethoxycyclohexane-1-carbaldehyde, which underscores the specificity required for such a scientific analysis. nih.gov The synthesis of another related compound, 1-ethoxy-1-methylcyclohexane, has also been described, but this does not provide the necessary data for the target aldehyde. youtube.com
Given the absence of specific research data, any attempt to generate the requested article would fall into speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, a detailed article focusing solely on the reaction chemistry and mechanistic investigations of this compound cannot be produced at this time.
Derivatization Strategies and Analog Development of 1 Ethoxycyclohexane 1 Carbaldehyde
Functional Group Interconversions for Structural Diversity
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uksolubilityofthings.com For 1-ethoxycyclohexane-1-carbaldehyde, the aldehyde moiety is the most reactive site and serves as a versatile handle for a wide array of transformations to generate structural diversity. fiveable.me
Key interconversions include:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using a range of oxidizing agents. Mild reagents like silver oxide (Ag₂O) or stronger ones like potassium permanganate (B83412) (KMnO₄) can yield 1-ethoxycyclohexane-1-carboxylic acid, introducing an acidic functional group. solubilityofthings.com
Reduction: The aldehyde can be reduced to a primary alcohol, (1-ethoxycyclohexan-1-yl)methanol. This transformation is typically achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can be used to form secondary alcohols with new carbon-carbon bonds. The Wittig reaction, using phosphorus ylides (Ph₃P=CHR), can convert the aldehyde into an alkene.
Reductive Amination: The aldehyde can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a substituted amine. This is a powerful method for introducing nitrogen-containing functional groups.
Table 1: Key Functional Group Interconversions of this compound
| Transformation | Reagent(s) | Product Name | Product Structure |
|---|---|---|---|
| Oxidation | KMnO₄ or Ag₂O | 1-Ethoxycyclohexane-1-carboxylic acid | ![]() |
| Reduction | NaBH₄ or LiAlH₄ | (1-Ethoxycyclohexan-1-yl)methanol | ![]() |
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 1-(1-Ethoxycyclohexan-1-yl)ethan-1-ol | ![]() |
| Wittig Reaction | Ph₃P=CH₂ | 1-Ethoxy-1-vinylcyclohexane | ![]() |
| Reductive Amination | NH₃, NaBH₃CN | (1-Ethoxycyclohexan-1-yl)methanamine | ![]() |
Synthesis of Positional and Stereoisomeric Analogs
The cyclohexane (B81311) ring provides a scaffold for creating a variety of positional and stereoisomeric analogs. youtube.com Positional isomers, such as 2-, 3-, or 4-ethoxycyclohexane-1-carbaldehyde, would involve relocating the ethoxy and formyl groups to different carbons on the ring. nih.govchemsrc.com Stereoisomers involve different spatial arrangements of these groups (e.g., cis vs. trans diastereomers).
Synthesizing these analogs typically requires distinct multi-step routes rather than simple isomerization of the parent compound. Modern organic chemistry offers powerful methods for the stereocontrolled construction of highly substituted cyclohexane rings. nih.govbeilstein-journals.org These strategies include:
Diels-Alder Reactions: A [4+2] cycloaddition can be used to construct the cyclohexene (B86901) core, which can then be further functionalized. The stereochemistry can be controlled by the choice of diene, dienophile, and catalyst.
Domino and Cascade Reactions: These elegant processes form multiple bonds in a single synthetic operation from simple precursors. Organocatalytic Michael-Michael-addition sequences, for instance, can generate densely functionalized cyclohexanes with high stereoselectivity. nih.gov
Annulation Strategies: Methods like the iridium-catalyzed (5+1) annulation can build the cyclohexane ring by combining a five-carbon and a one-carbon fragment, offering excellent control over relative stereochemistry. acs.org
These approaches allow chemists to build the desired substitution pattern and stereochemistry into the cyclohexane core from the outset, providing access to a wide range of analogs that would be otherwise inaccessible.
Table 2: Examples of Positional and Stereoisomeric Analogs
| Analog Type | Example Compound Name | Key Structural Feature |
|---|---|---|
| Positional Isomer | 4-Ethoxycyclohexane-1-carbaldehyde | 1,4-disubstitution pattern on the cyclohexane ring. |
| Positional Isomer | 2-Ethoxycyclohexane-1-carbaldehyde | 1,2-disubstitution pattern on the cyclohexane ring. |
| Stereoisomer | cis-4-Ethoxycyclohexane-1-carbaldehyde | Both substituents are on the same face of the ring. |
| Stereoisomer | trans-4-Ethoxycyclohexane-1-carbaldehyde | Substituents are on opposite faces of the ring. |
Introduction of Chiral Auxiliaries and Stereocenters
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding a chiral product.
For synthesizing chiral analogs of this compound, a chiral auxiliary could be incorporated into a precursor molecule before the formation of the cyclohexane ring. For example, a chiral auxiliary could be attached to an acrylate (B77674) derivative, which then undergoes a diastereoselective Diels-Alder reaction to form a chiral cyclohexene. acs.org Subsequent manipulation of the functional groups would lead to the target chiral cyclohexane.
Commonly used chiral auxiliaries in organic synthesis include:
Oxazolidinones (Evans Auxiliaries): Widely used to direct asymmetric alkylations, aldol (B89426) reactions, and cycloadditions.
Camphorsultam (Oppolzer's Sultam): Effective in controlling the stereochemistry of various reactions, including Michael additions. wikipedia.org
Cyclohexanol-Based Auxiliaries: Derivatives like (-)-8-phenylmenthol (B56881) and trans-2-phenyl-1-cyclohexanol (B1200244) are highly effective in inducing stereoselectivity in C-C bond-forming reactions. wikipedia.orgsigmaaldrich.com
Lactic Acid: An inexpensive and readily available chiral auxiliary that has proven effective in diastereoselective Diels-Alder reactions. acs.org
The use of these auxiliaries allows for the rational synthesis of specific stereoisomers, which is essential for understanding how the three-dimensional structure of a molecule affects its function.
Table 3: Representative Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application(s) | Key Advantage |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity and predictable stereochemical outcomes. |
| Oppolzer's Camphorsultam | Asymmetric Michael additions, cycloadditions | Excellent stereocontrol and high crystallinity of derivatives aids purification. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions, Diels-Alder reactions | Effective for controlling reactions on attached glyoxylate (B1226380) esters. wikipedia.org |
| Lactic Acid Esters | Asymmetric Diels-Alder reactions | Inexpensive, readily available in both enantiomeric forms, and easily removed. acs.org |
Computational Design of Novel Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. zib.de These in silico methods allow scientists to design and evaluate novel derivatives of a lead compound like this compound before committing to potentially time-consuming and expensive laboratory synthesis.
Computational design strategies include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of molecules. DFT is useful for predicting the relative stabilities of different isomers and the transition states of reactions, thereby guiding synthetic planning. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. By creating a virtual library of derivatives and docking them into a target's active site, researchers can prioritize compounds that are most likely to exhibit high binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate variations in a molecule's physicochemical properties with its biological activity. A model built on a set of known analogs can be used to predict the activity of new, unsynthesized derivatives.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps to identify and eliminate potential drug candidates with unfavorable pharmacokinetic profiles early in the design process.
By leveraging these computational approaches, the design of novel derivatives becomes a more targeted and efficient process, accelerating the discovery of new molecules with desired properties.
Table 4: Computational Methods in Derivative Design
| Computational Method | Application in Derivative Design | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating molecular properties and reaction pathways. | Isomer stability, reaction energetics, electronic structure. nih.gov |
| Molecular Docking | Predicting binding to a biological target. | Binding affinity, binding mode, identification of key interactions. |
| QSAR | Correlating chemical structure with biological activity. | Predicted activity for novel compounds, identification of important structural features. |
| ADMET Modeling | Predicting pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability, potential toxicity issues. |
Spectroscopic and Advanced Characterization Methodologies for 1 Ethoxycyclohexane 1 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-ethoxycyclohexane-1-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts, and their coupling interactions. The aldehydic proton is expected to be the most downfield signal, typically appearing in the range of δ 9-10 ppm due to the deshielding effect of the carbonyl group. The ethoxy group would present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), characteristic of an ethyl group. The cyclohexyl protons would likely appear as a complex series of overlapping multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aldehydic H (CHO) | 9.0 - 10.0 | Singlet (s) |
| Methylene H (OCH₂) | 3.4 - 3.8 | Quartet (q) |
| Methyl H (CH₃) | 1.1 - 1.4 | Triplet (t) |
| Cyclohexyl H's | 1.2 - 2.0 | Multiplets (m) |
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. The most downfield signal would correspond to the aldehydic carbon, typically found between δ 190-205 ppm. The quaternary carbon of the cyclohexane (B81311) ring, bonded to both the ethoxy and aldehyde groups, would also have a characteristic downfield shift. The carbons of the ethoxy group and the remaining carbons of the cyclohexane ring would appear at progressively higher fields.
Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aldehydic C (CHO) | 190 - 205 |
| Quaternary C (C-1) | 70 - 85 |
| Methylene C (OCH₂) | 60 - 70 |
| Cyclohexyl C's | 20 - 40 |
| Methyl C (CH₃) | 14 - 18 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be essential for the complete structural assignment of this compound, especially for resolving the overlapping signals of the cyclohexyl protons.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the cyclohexane ring and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, providing definitive C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the ethoxy and aldehyde groups to the quaternary carbon of the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₉H₁₆O₂. The predicted monoisotopic mass is 156.11503 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would offer valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of the ethoxy group (-OC₂H₅) leading to a fragment ion.
Loss of the aldehyde group (-CHO) .
Cleavage of the cyclohexane ring , which can occur through various pathways, providing information about the substitution pattern.
McLafferty rearrangement , if sterically feasible, could lead to the elimination of a neutral alkene molecule.
Predicted Mass Spectrometry Adducts for this compound
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 157.12232 |
| [M+Na]⁺ | 179.10426 |
| [M-H]⁻ | 155.10776 |
Data is based on theoretical predictions. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational and rotational modes of molecules, which are specific to the types of bonds and their arrangement.
For this compound, the key functional groups are the aldehyde and the ether. The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. Another important feature would be the C-H stretch of the aldehyde group, which is expected to appear as a pair of weak bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the ethoxy group would be indicated by the C-O-C stretching vibrations, which typically absorb in the 1260-1000 cm⁻¹ region. The saturated cyclohexane ring would contribute to the C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations at lower wavenumbers.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C-C bond vibrations within the cyclohexane ring would be prominent. The combination of IR and Raman spectroscopy would provide a comprehensive fingerprint of the functional groups present in this compound, confirming its molecular structure.
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aldehyde | C=O Stretch | 1740-1720 (Strong, Sharp) | 1740-1720 (Weak) |
| Aldehyde | C-H Stretch | 2850 and 2750 (Weak) | Not typically prominent |
| Ether | C-O-C Stretch | 1260-1000 (Strong) | Observable |
| Alkane | C-H Stretch | < 3000 | < 3000 |
| Alkane | C-H Bending | ~1450 | ~1450 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for the separation, identification, and quantification of components in a mixture. For this compound, various chromatographic methods would be employed to assess its purity and, if necessary, to separate it from starting materials, byproducts, or stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be developed. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the aldehyde functional group contains a chromophore that absorbs UV light. The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC would be an excellent method for assessing its purity. A sample of the compound would be injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would be particularly valuable as it provides both the retention time for identification and the mass spectrum for structural confirmation.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Application |
| HPLC | C18-silica | Water/Acetonitrile | UV | Purity assessment, quantification |
| GC | Polysiloxane | Helium | FID, MS | Purity assessment, separation of volatile impurities, structural confirmation (with MS) |
| Chiral Chromatography | Chiral stationary phase (e.g., cyclodextrin-based) | Varies | UV, Polarimeter | Enantiomeric excess determination |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the C1 position of the cyclohexane ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP is crucial and is often determined empirically. By comparing the peak areas of the two enantiomers, the ee can be calculated, which is a critical parameter in asymmetric synthesis.
Advanced X-ray Diffraction Analysis for Solid-State Structural Confirmation (applicable to crystalline derivatives)
X-ray diffraction (XRD) on a single crystal is the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is likely a liquid at room temperature, it may be possible to form a crystalline derivative suitable for XRD analysis. For instance, reaction of the aldehyde with a suitable reagent could yield a solid derivative.
If a suitable crystal is obtained, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would definitively confirm the connectivity of the atoms and the stereochemistry at the chiral center. For a crystalline derivative of a single enantiomer, the absolute configuration could be determined, providing ultimate proof of the success of an enantioselective synthesis.
Theoretical and Computational Studies on 1 Ethoxycyclohexane 1 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations offer a microscopic view of the electronic environment within a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For 1-ethoxycyclohexane-1-carbaldehyde, these methods are crucial for understanding the interplay between the ethoxy and carbaldehyde substituents and the cyclohexane (B81311) ring.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state geometry and exploring the potential energy surface of molecules like this compound.
Geometry optimization using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G* or larger), can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, two primary chair conformations would be the focus of optimization: one with the ethoxy group in an axial position and the carbaldehyde group in an equatorial position, and the other with the ethyoxy group equatorial and the carbaldehyde group axial.
Table 1: Representative Calculated Properties for Cyclohexane Derivatives from DFT Studies
| Property | Method/Basis Set | Value | Reference System |
|---|---|---|---|
| Axial-Equatorial Energy Difference (ΔE) | B3LYP/6-31G* | 7.6 kJ/mol | Methylcyclohexane |
| Axial-Equatorial Energy Difference (ΔE) | M06-2X/cc-pVTZ | ~1.34 kcal/mol | Methoxycyclohexane (axial preferred due to pseudo-anomeric effect with fluorine) nih.gov |
| C-O Bond Length (equatorial) | DFT | ~1.42 Å | Methoxycyclohexane |
This table presents illustrative data from computational studies on analogous compounds to provide context for the expected properties of this compound.
Conformational Analysis of the Cyclohexane Ring and Substituents
The flexible nature of the cyclohexane ring allows it to adopt several conformations, with the chair form being the most stable. The presence of substituents significantly influences the equilibrium between different conformers.
Energy Minima and Barrier Heights for Ring Inversion
The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations. In this process, axial substituents become equatorial, and vice versa. The transition state for this process is a high-energy, non-planar conformation, often described as a half-chair or twist-boat. wikipedia.org The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10-11 kcal/mol.
For this compound, the two chair conformers are not energetically equivalent. One conformer will have the ethoxy group axial and the carbaldehyde equatorial, while the other will have the ethoxy group equatorial and the carbaldehyde axial. Computational methods can be used to calculate the energy of the transition state for the ring inversion, providing the activation energy for this process. It is expected that the energy barrier will be of a similar magnitude to that of other substituted cyclohexanes. The relative energies of the chair, boat, and twist-boat conformations have been studied computationally for cyclohexane itself. libretexts.orgacs.org
Table 2: Illustrative Conformational Energy Data for Substituted Cyclohexanes
| Conformation/Transition State | Relative Energy (kcal/mol) | Reference System |
|---|---|---|
| Chair | 0 | Cyclohexane |
| Twist-Boat | 5.5 | Cyclohexane |
| Boat | 6.9 | Cyclohexane |
This table provides generally accepted energy values for the parent cyclohexane ring to illustrate the energy landscape.
Substituent Effects on Conformational Preferences
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. libretexts.org Larger substituents generally have larger A-values due to greater steric strain in the axial position.
In this compound, the conformational equilibrium will be determined by the balance of steric and electronic effects of both the ethoxy and carbaldehyde groups. The ethoxy group is subject to the anomeric effect, a stereoelectronic phenomenon that can in some cases favor the axial orientation for heteroatomic substituents on a cyclohexane ring. wikipedia.org This effect arises from the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the adjacent C-C bond. However, steric hindrance from the ethyl group will also play a significant role. The carbaldehyde group also has its own steric demands.
Computational studies on 1,1-disubstituted cyclohexanes have shown that the conformational preference depends on the relative size and electronic nature of the two substituents. libretexts.org In the absence of direct experimental or computational data for this compound, it is difficult to definitively predict which conformer would be more stable. However, computational modeling allows for a precise quantification of these competing effects.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states.
For this compound, a key reaction would be the nucleophilic addition to the carbonyl group of the carbaldehyde. The mechanism of nucleophilic addition to aldehydes and ketones is well-established to proceed through a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.org Computational modeling can provide detailed insights into the stereoselectivity of such reactions. acs.org
By calculating the energies of the transition states for nucleophilic attack from either face of the carbonyl group, the preferred reaction pathway can be determined. For example, the addition of a nucleophile like the cyanide ion (from HCN) to form a cyanohydrin is a reaction that can be modeled computationally. nih.govpressbooks.pub Theoretical studies can determine the structure of the transition state and its activation energy, providing a quantitative understanding of the reaction kinetics. The stereoselectivity of reductions of substituted cyclohexanones has also been examined using transition state theory. researchgate.net While a different system, it demonstrates the applicability of these methods.
Spectroscopic Property Prediction from Computational Models
Computational models are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their characterization. For this compound, techniques like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Aldehyde Proton (CHO) Chemical Shift (δ) | 9.5 - 10.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift (δ) | 190 - 205 ppm |
| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency (ν) | 1715 - 1735 cm⁻¹ |
Note: These predicted values are based on standard computational methods and typical ranges for these functional groups.
These predictions are valuable for interpreting experimental spectra and for confirming the structure of the compound. Discrepancies between predicted and experimental spectra can also provide insights into subtle structural or electronic features not captured by the initial model.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
For this compound, MD simulations can be used to study the conformational equilibrium of the cyclohexane ring, including the chair-boat interconversion and the axial-equatorial positioning of the substituents. These simulations can also model how the molecule interacts with solvent molecules, which can influence its reactivity and spectroscopic properties. The results of MD simulations can be used to generate ensembles of structures that can be used for more accurate predictions of average properties.
Role in Complex Molecule Synthesis and Specialised Chemical Applications
Building Block in Multi-Step Organic Synthesis
In the field of synthetic organic chemistry, molecules that provide key structural frameworks or reactive handles are known as building blocks. 1-ethoxycyclohexane-1-carbaldehyde fits this description, serving as a versatile component for constructing more elaborate molecular architectures. uni.lu Its utility stems from the reactivity of the aldehyde group, which can participate in a wide array of chemical transformations.
The aldehyde functional group is one of the most versatile in organic synthesis. It can undergo numerous reactions to form new carbon-carbon and carbon-heteroatom bonds. Key transformations involving the aldehyde moiety of this compound include:
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to yield secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for the extension of the carbon chain.
Reductive Amination: It can react with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent to form new amines.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another functional handle for further modification, such as ester or amide formation.
Aldol (B89426) and Related Condensations: The aldehyde can react with enolates or other stabilized carbanions to form β-hydroxy carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. beilstein-journals.orgbeilstein-journals.org
The presence of the ethoxy group and the cyclohexane (B81311) ring provides the resulting products with specific steric and electronic properties, such as lipophilicity and a defined three-dimensional shape.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |
Precursor for Advanced Chemical Scaffolds and Intermediates
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. This compound serves as a precursor to advanced chemical scaffolds by providing a ready-made cyclohexane core. The dual functionality allows for sequential or orthogonal chemical modifications, enabling the synthesis of a diverse library of related compounds from a single starting material.
For instance, the aldehyde can be transformed into a different functional group, and then the cyclohexane ring can be further functionalized. This strategy is central to medicinal chemistry and drug discovery, where chemists synthesize many analogues of a lead compound to optimize its biological activity. The cyclohexane ring is a common motif in many biologically active molecules and natural products. By using this compound, synthetic chemists can introduce this desirable scaffold early in a synthetic sequence.
Use as a Chiral Auxiliary or Scaffold in Asymmetric Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
The structure of this compound itself is achiral. There are no stereocenters in the molecule. For a compound to be used as a chiral auxiliary, it must be chiral itself. While it is conceivable to create derivatives of this compound that are chiral and could potentially act as auxiliaries, there is no scientific literature to suggest that this compound is used for this purpose. Therefore, its role as a chiral auxiliary in asymmetric transformations is not established.
Contribution to Fragrance and Flavor Chemical Synthesis (General Class)
Aldehydes and cyclohexane derivatives are important classes of compounds in the fragrance and flavor industry. beilstein-journals.org Aldehydes are responsible for a wide range of scents, from fruity and green to floral and waxy. nih.gov Cyclohexane-based structures often provide woody, camphoraceous, or fruity notes. For example, compounds like 2,4-dimethylcyclohex-3-ene-1-carbaldehyde are noted for their powerful green and aldehydic scents and are used widely in modern perfumery. nih.gov
The general class of alkoxycyclohexane carbaldehydes, to which this compound belongs, contributes to this field by providing unique combinations of olfactory notes. The ether (alkoxy) group can add sweetness or fruity undertones, while the aldehyde provides brightness and diffusion. The cyclohexane ring acts as a bulky, lipophilic base that can influence the odor character and substantivity (longevity) of the fragrance on skin or fabric. Synthetic methods like the aldol condensation are fundamental in producing many of these fragrant molecules. beilstein-journals.org
Applications in Material Science Precursor Chemistry (General Class)
The rigid and well-defined three-dimensional structure of the cyclohexane ring makes it a useful component in material science. Compounds containing this ring system can be used as precursors for polymers, liquid crystals, and other advanced materials.
The general class of cyclohexane carbaldehydes serves as valuable precursors in this field. For example, related compounds like 1,4-cyclohexanedicarboxaldehyde are used in the manufacturing of thermotropic liquid crystals for optical displays. The rigidity of the cyclohexane core helps in the formation of the ordered molecular assemblies required for liquid crystalline phases. The aldehyde groups provide reactive sites for polymerization or for linking the core unit to other parts of the material. While specific applications for this compound are not detailed in the literature, its structural motifs—a rigid cyclic core and a reactive functional group—are characteristic of molecules used as precursors in the synthesis of specialized polymers and organic materials.
Future Research Directions and Interdisciplinary Perspectives
Development of Sustainable and Eco-Friendly Synthetic Routes
Future synthetic strategies for 1-ethoxycyclohexane-1-carbaldehyde will increasingly prioritize green chemistry principles. The development of eco-friendly routes could involve biocatalysis, where enzymes are used to perform chemical transformations under mild, aqueous conditions. mdpi.com For instance, the use of alcohol dehydrogenases or alcohol oxidases could facilitate the selective oxidation of a precursor alcohol to the target aldehyde. mdpi.comnumberanalytics.com Another avenue involves employing engineered enzymes, such as carboxylic acid reductases (CARs), to convert a corresponding carboxylic acid to the aldehyde. mdpi.com Research into solvent-free reaction conditions, such as the oxidation of cyclohexane (B81311) derivatives using novel nanocatalysts, also presents a promising path to reduce environmental impact. researchgate.net Furthermore, developing syntheses from renewable feedstocks, moving away from petrochemical-based starting materials, will be a critical goal for sustainable production.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Achieving high efficiency and selectivity in the synthesis of this compound is paramount. Future research will likely focus on novel catalytic systems. numberanalytics.com This includes the application of advanced transition-metal catalysts, such as those based on palladium, rhodium, or ruthenium, which are known for their high activity in oxidation and hydroformylation reactions. numberanalytics.comnumberanalytics.com Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a more sustainable alternative. numberanalytics.comrsc.org Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are effective for the selective oxidation of alcohols to aldehydes. numberanalytics.com The exploration of photocatalysis, where visible light is used to drive chemical reactions, could also provide mild and highly selective synthetic methods. rsc.org These advanced catalytic approaches will be essential for minimizing by-product formation and simplifying purification processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.orgamf.ch Integrating the synthesis of this compound into a flow chemistry platform could allow for precise control over reaction parameters like temperature, pressure, and residence time. acs.orgteknoscienze.com This is particularly beneficial for managing potentially exothermic reactions and handling reactive intermediates safely. acs.orgamt.uk
Flow reactors, especially when coupled with automation, can enable high-throughput screening of reaction conditions and catalysts, accelerating process optimization. vapourtec.com Multi-step syntheses can be streamlined into a single continuous process, reducing the need for manual handling and intermediate purification steps. teknoscienze.com This approach not only enhances efficiency and reproducibility but also aligns with the principles of modern, sustainable chemical manufacturing. acs.orgamf.ch
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental work. sapub.orgscispace.com For this compound, density functional theory (DFT) calculations can be employed to investigate its conformational landscape. ua.es Given the substituted cyclohexane ring, determining the energetic preference for the axial versus equatorial positions of the ethoxy and carbaldehyde groups is crucial for understanding its reactivity and interactions. ua.eslibretexts.org
These computational models can predict the relative stability of different conformers by analyzing the balance between steric repulsion and stabilizing London dispersion forces. ua.es Furthermore, quantum chemical calculations can predict spectroscopic data (e.g., NMR and IR spectra), model reaction pathways, and calculate the energy barriers of transition states. This predictive power can significantly accelerate the optimization of synthetic routes and provide insights into the molecule's chemical properties before it is even synthesized. sapub.org
Design of Next-Generation Cyclohexane-Based Scaffolds for Diverse Applications
The cyclohexane ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which can lead to improved binding affinity and specificity with biological targets compared to flat aromatic systems. acs.orgacs.orgacs.org The structure of this compound serves as an excellent starting point for creating new molecular scaffolds.
The reactive aldehyde handle can be readily transformed into a wide array of other functional groups. For example, it can undergo reductive amination to generate amines, oxidation to form carboxylic acids, or participate in various C-C bond-forming reactions. This chemical versatility allows for the generation of diverse libraries of compounds. By modifying the ethoxy group and derivatizing the aldehyde, novel cyclohexane-based scaffolds can be designed for applications in drug discovery and materials science. rsc.orgnih.gov These new molecules could be explored as potential therapeutic agents, with recent studies highlighting the use of functionalized cyclohexane scaffolds as potent inhibitors for targets like the androgen receptor. acs.org
Chemical Compound Information
Below is a table listing the properties of the subject compound and a list of other chemicals mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1780232-67-8 |
| Canonical SMILES | CCOC1(CCCCC1)C=O |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palladium |
| Rhodium |
| Ruthenium |
| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |
| Carbon Monoxide |
| Hydrogen |
| Water |
| Ammonia (B1221849) |
| Carboxylic Acid |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-ethoxycyclohexane-1-carbaldehyde, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves the oxidation of 1-ethoxycyclohexane methanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under inert conditions. Reaction progress can be tracked via thin-layer chromatography (TLC) with UV visualization or GC-MS to detect aldehyde formation. Alternative routes may employ Swern oxidation or TEMPO-mediated protocols, with careful control of temperature (-10°C to 25°C) to avoid over-oxidation. Purification via flash chromatography (hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR : In H NMR, the aldehyde proton typically appears as a singlet at δ 9.5–10.5 ppm. The ethoxy group’s methylene protons (OCHCH) resonate as a quartet at δ 3.4–3.8 ppm, while the cyclohexane ring protons show complex splitting between δ 1.2–2.5 ppm.
- IR : A strong C=O stretch near 1720 cm confirms the aldehyde moiety.
- Mass Spectrometry : Look for a molecular ion peak at m/z 170 (CHO) and fragment ions corresponding to cyclohexane ring cleavage.
Cross-validation with X-ray crystallography (e.g., SHELX refinement ) is advised for structural confirmation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use a fume hood for all procedures to mitigate inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity, followed by adsorption with inert material (e.g., vermiculite).
- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent peroxide formation .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and compare theoretical vs. experimental NMR chemical shifts. For crystallographic ambiguities, SHELXL refinement paired with Hirshfeld surface analysis helps identify hydrogen-bonding patterns. Conformational studies using molecular dynamics simulations (e.g., Gaussian or ORCA) clarify substituent effects on ring puckering .
Q. What strategies optimize the regioselective functionalization of this compound for complex molecule synthesis?
- Methodological Answer :
- Aldol Condensation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the α-position, enabling cross-coupling with ketones.
- Wittig Reactions : Employ stabilized ylides (e.g., PhP=CHCOEt) to selectively form α,β-unsaturated esters.
- Reductive Amination : Catalytic hydrogenation (Pd/C, H) with primary amines yields secondary amines while preserving the ethoxy group.
Monitor selectivity via HPLC with chiral columns if stereocenters are generated .
Q. How should researchers address conflicting spectroscopic data when analyzing this compound analogs?
- Methodological Answer :
- Cross-Validation : Combine C NMR DEPT experiments with HSQC/HMBC to assign quaternary carbons and resolve overlapping signals.
- Isotopic Labeling : Introduce O or H labels to trace reaction pathways and validate proposed structures.
- Crystallographic Data : Resolve ambiguities via single-crystal X-ray diffraction (SHELX ), particularly for diastereomers or tautomeric forms .
Q. What in vitro models are suitable for studying the metabolic fate of this compound in biological systems?
- Methodological Answer :
- Hepatic Microsomes : Incubate with NADPH-supplemented rat liver microsomes to identify cytochrome P450-mediated oxidation products.
- LC-MS/MS Analysis : Use a C18 column (ACQUITY UPLC) with electrospray ionization (ESI+) to detect metabolites like cyclohexane-1-carboxylic acid or ethoxy-alcohol derivatives.
- Toxicity Screening : Assess reactive oxygen species (ROS) generation in HepG2 cells via fluorescence assays (e.g., DCFH-DA probe) .
Q. How can researchers validate the purity of this compound batches for reproducible experiments?
- Methodological Answer :
- Chromatographic Purity : Use GC-FID or HPLC-UV (220 nm) with ≥95% peak area threshold.
- Elemental Analysis : Confirm C, H, O composition within ±0.4% of theoretical values.
- Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis.
- Stability Studies : Accelerated aging (40°C/75% RH for 4 weeks) monitors degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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